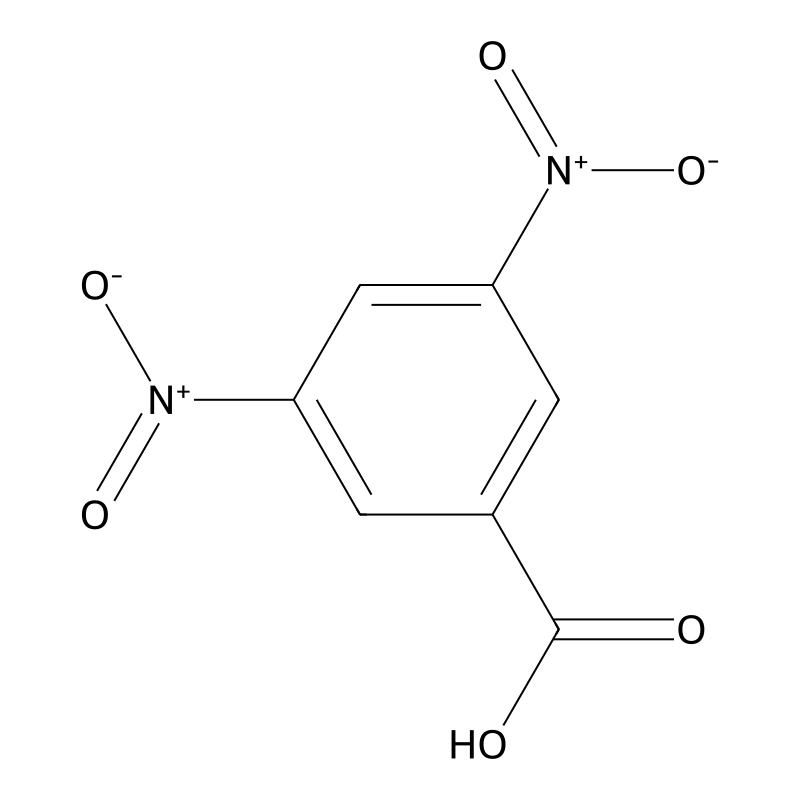

3,5-Dinitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Derivatization Agent:

- 3,5-DNBA can be used as a derivatization agent to form esters with various alcohols. These esters are often more volatile and easier to analyze using techniques like gas chromatography, allowing for the identification of the original alcohol component. For instance, 3,5-DNBA esters have been employed to characterize the alcohol content in essential oils and beverages [].

Analytical Chemistry:

- The highly acidic nature of 3,5-DNBA (pKa = 2.82) makes it valuable in analytical chemistry applications. It can act as a proton donor in acid-base reactions and serve as a chromogenic reagent in complexometric titrations [].

Material Science:

- Research has explored the use of 3,5-DNBA in the modification of polymers and resins. Its introduction can enhance certain properties, such as thermal stability and flame retardancy [].

Crystal Engineering:

- The ability of 3,5-DNBA to form hydrogen bonds with other molecules makes it useful in crystal engineering. It can be employed in the design and synthesis of novel supramolecular structures with tailored properties [].

Biological Applications:

3,5-Dinitrobenzoic acid is an aromatic organic compound characterized by the presence of two nitro groups at the 3 and 5 positions of the benzoic acid structure. Its chemical formula is and it is recognized for its yellowish solid appearance and odorless nature. The compound exhibits increased acidity compared to benzoic acid, with a pK_a value of 2.82, which is lower than that of both benzoic acid (pK_a = 4.20) and 3-nitrobenzoic acid (pK_a = 3.47) due to the mesomeric effect of the nitro groups .

DNBA's mechanism of action depends on the specific application.

- Corrosion Inhibition: DNBA forms a protective layer on metal surfaces, hindering the interaction between the metal and corrosive agents in the environment [].

- Analytical Chemistry: In ester identification, DNBA reacts with the alcohol component of the ester to form a new ester derivative with distinct properties, facilitating its identification []. The exact mechanism for creatinine analysis is not extensively documented in scientific research.

DNBA poses several safety concerns:

- Toxicity: DNBA is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause irritation to the eyes, skin, and respiratory system [].

- Flammability: DNBA is classified as a flammable solid [].

- Reactivity: DNBA can react violently with strong bases and oxidizing agents, posing a fire and explosion hazard [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling DNBA [].

- Work in a well-ventilated area to avoid inhalation exposure [].

- Store DNBA in a cool, dry place away from incompatible chemicals [].

- Properly dispose of waste according to local regulations [].

The biological activities of 3,5-dinitrobenzoic acid have been explored in various contexts. It has been studied for its potential as a corrosion inhibitor and its role in analytical chemistry for identifying organic substances, particularly alcohols and amines. Additionally, some research indicates that derivatives of this compound may exhibit antibacterial properties, although further studies are needed to fully elucidate its biological effects .

The primary synthesis method for 3,5-dinitrobenzoic acid involves the nitration of benzoic acid using a mixture of nitric acid and concentrated sulfuric acid. This reaction typically yields approximately 98% of the desired product. An alternative synthesis route begins with 3-nitrobenzoic acid, which can also lead to the formation of 3,5-dinitrobenzoic acid .

3,5-Dinitrobenzoic acid finds various applications in both industrial and laboratory settings:

- Analytical Chemistry: It is extensively used for the identification of organic compounds through derivatization.

- Corrosion Inhibition: The compound serves as an effective corrosion inhibitor in various chemical processes.

- Photography: It has applications in photographic processes due to its reactivity with certain organic substances.

- Fluorometric Analysis: The compound is utilized in fluorometric methods for analyzing creatinine levels .

Studies on the interactions involving 3,5-dinitrobenzoic acid primarily focus on its reactivity with alcohols and amines during derivatization processes. These reactions facilitate the identification of various organic compounds by forming stable derivatives that can be easily analyzed through melting point determination or other spectroscopic methods. Research also indicates potential interactions with biological systems that warrant further investigation into its pharmacological properties .

Several compounds share structural similarities with 3,5-dinitrobenzoic acid, particularly those within the class of nitro-substituted benzoic acids. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| Benzoic Acid | C7H6O2 | Basic aromatic carboxylic acid |

| 3-Nitrobenzoic Acid | C7H6N2O4 | Contains one nitro group; less acidic than 3,5-dinitrobenzoic acid |

| 4-Nitrobenzoic Acid | C7H6N2O4 | Similar applications but lower melting point derivatives |

| 3,5-Dinitrotoluene | C9H8N4O4 | Contains two nitro groups but also a methyl group; used in explosives |

| 1,5-Dinitronaphthalene | C10H6N2O4 | Contains two nitro groups on a naphthalene ring; used in dyes |

The unique positioning of the nitro groups in 3,5-dinitrobenzoic acid contributes to its distinct reactivity and acidity compared to these similar compounds .

Density functional theory (DFT) calculations employing hybrid functionals such as B3LYP have been pivotal in characterizing the electronic structure of 3,5-dinitrobenzoic acid. Studies using the 6-311++G(d,p) basis set optimized the equilibrium geometry, confirming a planar configuration with bond lengths of 1.48 Å for C=O and 1.21 Å for N=O groups [1] [4]. The Mulliken charge distribution highlights significant electron withdrawal by nitro groups, with charges of -0.32 e on oxygen atoms and +0.45 e on nitrogen atoms, creating a polarized electronic environment [1].

Natural bond orbital (NBO) analysis further elucidates hyperconjugative interactions, particularly the stabilization of the carboxylate group through resonance with adjacent nitro substituents. The second-order perturbation energy for the n(O)→σ*(O-H) interaction is calculated at 12.3 kcal/mol, indicating moderate intramolecular hydrogen bonding [1].

The HOMO-LUMO energy gap, a critical indicator of chemical reactivity, is computed as 5.17 eV for 3,5-DNBA using B3LYP/6-31G(d,p), suggesting high kinetic stability [5]. Comparative DFT studies show this gap narrows to 4.84 eV in the 2,4-dinitro isomer, reflecting increased electrophilicity in the meta-substituted derivative [5].

Table 1: HOMO-LUMO Energy Gaps of 3,5-DNBA and Related Compounds

| Compound | Method | HOMO-LUMO Gap (eV) |

|---|---|---|

| 3,5-DNBA | B3LYP/6-31G(d,p) | 5.17 |

| 2,4-DNBA | B3LYP/6-31G(d,p) | 4.84 |

| [Cu(3,5-DNBA)(N₃)] | PBE/def2-TZVP | 3.43 |

Thermodynamic properties derived from frequency calculations reveal a standard molar heat capacity (Cₚ) of 198.7 J/mol·K at 298 K, with entropy (S) increasing linearly from 250 J/mol·K at 200 K to 320 J/mol·K at 400 K [4].

Vibrational Spectroscopy and Normal Coordinate Analysis

Fourier-transform infrared (FT-IR) and Raman spectra of 3,5-dinitrobenzoic acid exhibit characteristic vibrational modes correlated with DFT predictions. The O-H stretching vibration appears as a broad band at 3100 cm⁻¹ in FT-IR, redshifted by 120 cm⁻¹ compared to isolated benzoic acid due to hydrogen bonding [1]. Asymmetric and symmetric NO₂ stretches are observed at 1535 cm⁻¹ and 1350 cm⁻¹, respectively, with calculated wavenumbers deviating by less than 2% from experimental values [1] [4].

Normal coordinate analysis using the GF matrix method assigns the 690 cm⁻¹ Raman band to ring deformation modes, while the 820 cm⁻¹ peak corresponds to C-N stretching coupled with nitro group vibrations [4]. Scaling factors of 0.961–0.985 for high-frequency modes (>1000 cm⁻¹) and 0.989–0.995 for lower frequencies ensure agreement between calculated and observed spectra [4].

Table 2: Experimental vs. Calculated Vibrational Wavenumbers (cm⁻¹)

| Mode Description | Experimental | B3LYP/6-311++G(d,p) |

|---|---|---|

| O-H Stretch | 3100 | 3152 |

| C=O Stretch | 1705 | 1738 |

| Asymmetric NO₂ Stretch | 1535 | 1550 |

| Symmetric NO₂ Stretch | 1350 | 1365 |

Theoretical UV-Vis spectra calculated via time-dependent DFT (TD-DFT) predict a π→π* transition at 285 nm (ε = 12,500 L/mol·cm), aligning with experimental absorbance maxima at 278 nm in ethanol [4].

Multicomponent Solvate Crystal Formation

The crystal engineering approach to 3,5-dinitrobenzoic acid demonstrates exceptional solvent-mediated control over supramolecular architecture. Twelve distinct multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide have been successfully synthesized using different solvent systems [1]. These solvates exhibit remarkable isostructural relationships while accommodating diverse solvent molecules within crystalline channels.

| Compound | Solvent System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Volume (ų) | Density (g/cm³) |

|---|---|---|---|---|---|---|---|

| 1 | 1,4-dioxane | P21₂₁₂₁ | 17.041(3) | 21.935(4) | 6.7247(13) | 2513.7(8) | 1.550 |

| 2 | Chloroform | P21₂₁₂₁ | 16.9931(12) | 21.9038(15) | 6.6422(4) | 2472.3(3) | 1.616 |

| 3 | Acetone | P21₂₁₂₁ | 17.032(3) | 21.944(4) | 6.6910(13) | 2500.8(8) | 1.518 |

| 4-12 | Various alcohols and polar solvents | Pccn | ~17.0 | ~21.9 | ~6.7 | ~2500 | ~1.45 |

The crystallization methodology employs slow evaporation techniques with equimolar ratios (0.1 mmol each) of 3,5-dinitrobenzoic acid and acetamide dissolved in 3-5 mL of various organic solvents [1]. Crystal formation occurs over 3-7 days at room temperature, yielding high-quality single crystals suitable for structural determination.

Solvent Selection and Channel Architecture

The solvent-mediated crystal engineering strategy demonstrates that solvents occupying crystalline lattices serve dual functions: compensating for complementary donor-acceptor ratios and stabilizing crystal packing by occupying void spaces [1]. The framework stability enables selective solvent incorporation based on molecular size and shape compatibility with void dimensions.

Ordered solvent incorporation occurs with 1,4-dioxane, acetone, and chloroform, where solvent molecules exhibit defined crystallographic positions [1]. Disordered solvent systems include isopropyl alcohol, propanol, tetrahydrofuran, methanol, ethanol, nitromethane, acetonitrile, ethyl acetate, and dichloromethane, requiring solvent masking techniques during structure refinement [1].

The continuous channel architecture formed along the c-axis creates primary pore diameters of 6.45 Å with approximately 9.9-10.8% void space when solvents are removed [1]. This porous framework exhibits potential for guest-host chemistry and separation applications.

Cocrystal Engineering with Diverse Coformers

Seven new multicomponent crystals incorporating 3,5-dinitrobenzoic acid with structurally diverse coformers have been characterized, including one hydrate, one solvate, one molecular salt, and four cocrystals [2]. The coformers encompass 2-acetylpyridine, 3-cyanopyridine, flufenamic acid, dimethylaminobenzophenone, pyridoxine, theophylline, and thiourea [2].

The cocrystal formation strategy utilizes both strong hydrogen-bonding and weaker intermolecular forces including C-H···π bonding, π-hole interactions, and π···π stacking [2]. These interactions contribute significantly to overall packing schemes and structural stability.

Supramolecular Architectures in Multicomponent Systems

Hydrogen Bonding Network Analysis

The fundamental supramolecular synthon in all 3,5-dinitrobenzoic acid solvate crystals consists of amide-amide dimer homosynthons forming R²₂(8) motifs [1]. These dimeric units connect to acid molecules through O-H···O hydrogen bonds, creating robust three-dimensional networks.

| Structural Motif | Occurrence | Description |

|---|---|---|

| R²₂(8) motif | All solvate crystals | Eight-membered ring from amide dimers |

| R²₂(6) motif | Most solvate crystals | Six-membered ring motif |

| D²₂(6)/D²₂(5) motifs | Compounds 1, 2, 3 | Discrete chains with two donors/acceptors |

| C²₂(12) chain motifs | Compound 4 | Chain motifs between acid-amide-acid |

| D³₂(7) and D³₃(9) motifs | Compounds 4-12 | Discrete chains with two acids and two amides |

Polymorphic Relationships and Structural Diversity

The ethenzamide-3,5-dinitrobenzoic acid cocrystal system exemplifies polymorphic diversity in multicomponent crystals, existing in two distinct polymorphs and forming multiple solvate structures [3]. Form I and Form II exhibit different supramolecular synthon arrangements, with Form II containing common hydrogen-bonded tetrameric motifs observed in most solvate structures [3].

Desolvation processes consistently yield Form I, featuring synthon switching from amide-amide homosynthons to acid-amide heterosynthons [3]. This transformation demonstrates the dynamic nature of supramolecular architectures and their sensitivity to environmental conditions.

Three-Dimensional Network Formation

Extensive hydrogen-bonding networks generate complex three-dimensional supramolecular architectures. The ammonium 3,5-dinitrobenzoate system forms three-dimensional polymeric structures through N-H···O hydrogen bonds involving both carboxylate oxygen atoms and nitro group acceptors [4].

The primary cation-anion cyclic associations create R⁴₃(10) graph sets through N-H···O hydrogen bonds, involving carboxylate groups with different coordination modes [4]. Structure extension occurs through additional N-H···O hydrogen bonds to both carboxylate and nitro oxygen acceptors.

Anisotropic Growth Mechanisms in Organic Crystals

Temperature-Dependent Structural Evolution

Variable temperature crystallographic studies reveal significant structural changes in 3,5-dinitrobenzoic acid crystals [5]. At room temperature, the compound crystallizes in space group P2₁/c with unit cell parameters: a = 10.0237(4) Å, b = 8.8728(3) Å, c = 9.5090(4) Å, β = 95.68(1)°, V = 841.56(6) ų [5].

At liquid nitrogen temperature, the structure exhibits modified lattice parameters: a = 9.761(2) Å, b = 8.9192(4) Å, c = 9.444(2) Å, β = 97.55(1)°, V = 815.1(2) ų [5]. The volume contraction of approximately 3.1% indicates significant thermal expansion effects and potential order-disorder phenomena.

Polymorphic Transitions and Phase Behavior

Temperature-dependent phase transitions occur in complex multicomponent systems. The hexamethylenetetraminium-3,5-dinitrobenzoate-3,5-dinitrobenzoic acid monohydrate system undergoes orthorhombic-to-monoclinic phase transition at approximately 220 K [6]. Above 220 K, the structure adopts orthorhombic Pbca symmetry, while below 220 K, it transforms to monoclinic P2₁/c [6].

The phase transition mechanism involves shortening of donor-acceptor distances in prevailing hydrogen bonds and formation of additional weak C-H···O interactions. These structural modifications stabilize the lower-temperature monoclinic phase [6].

Solvent-Induced Anisotropic Growth

Solvent-mediated crystallization produces distinct crystal habits and morphologies. The slow evaporation technique using mixed solvent systems (THF/methanol) yields well-developed prismatic crystals with dimensions of 7×4×3 mm [7]. Crystal quality depends critically on evaporation rate control and temperature stability.

Anisotropic growth patterns manifest in the formation of continuous channels along specific crystallographic directions. The c-axis channel formation in solvate crystals demonstrates preferential growth mechanisms influenced by solvent-framework interactions [1].

Nucleation and Growth Kinetics

Nucleation kinetics investigations using 3,5-dinitrobenzoic acid as a model compound reveal connections between solution structure and crystallization behavior [8]. The molecular assembly during nucleation involves pre-nucleation cluster formation and subsequent growth through layer-by-layer mechanisms.

Growth morphology depends on solvent selection, with different solvents producing varying crystal habits. The Cambridge Structural Database analysis demonstrates that solvent propensity for solvate formation correlates with molecular size, shape, and hydrogen-bonding capacity [1].

XLogP3

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (99.01%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.04%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (86.14%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant